
5-(2-Bromoethyl)-1H-imidazole hydrobromide
描述
5-(2-Bromoethyl)-1H-imidazole hydrobromide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as BEI, and it has been synthesized using different methods. In
作用机制
The mechanism of action of 5-(2-Bromoethyl)-1H-imidazole hydrobromide involves the formation of covalent bonds between the compound and the target biomolecule. This covalent bond formation leads to the crosslinking of proteins and nucleic acids. The crosslinking can occur between two different biomolecules or within the same biomolecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Bromoethyl)-1H-imidazole hydrobromide depend on the specific biomolecule that it crosslinks. For example, crosslinking of proteins can affect their structure and function, while crosslinking of nucleic acids can affect their stability and interactions with other biomolecules. The effects of BEI crosslinking can be studied using various biochemical and biophysical techniques.
实验室实验的优点和局限性
The advantages of using 5-(2-Bromoethyl)-1H-imidazole hydrobromide in lab experiments include its ability to selectively crosslink biomolecules, its high yield of synthesis, and its relatively low cost. However, there are also some limitations to its use. For example, BEI crosslinking can be irreversible, which can limit the ability to study dynamic processes. Additionally, the crosslinking can affect the activity of the biomolecule, which can complicate the interpretation of the results.
未来方向
There are many future directions for the use of 5-(2-Bromoethyl)-1H-imidazole hydrobromide in scientific research. One direction is the development of new crosslinking reagents that can selectively target specific biomolecules or functional groups. Another direction is the use of BEI crosslinking in combination with other techniques, such as mass spectrometry or cryo-electron microscopy, to study the structure and function of biomolecules. Additionally, the use of BEI crosslinking in vivo could provide new insights into the interactions between biomolecules in their native environment.
Conclusion
In conclusion, 5-(2-Bromoethyl)-1H-imidazole hydrobromide is a versatile crosslinking reagent that has been used in various scientific research applications. Its mechanism of action involves the formation of covalent bonds between the compound and the target biomolecule. The biochemical and physiological effects of BEI crosslinking depend on the specific biomolecule that it crosslinks. While there are advantages and limitations to its use, there are also many future directions for the use of BEI in scientific research.
科学研究应用
5-(2-Bromoethyl)-1H-imidazole hydrobromide has been used in various scientific research applications. It is commonly used as a crosslinking reagent for proteins and nucleic acids. This compound can also be used to modify enzymes and other biomolecules to study their structure and function. Additionally, BEI has been used in the study of DNA-protein interactions and protein-DNA crosslinking.
属性
IUPAC Name |
5-(2-bromoethyl)-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBIKPGZVSGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-1H-imidazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



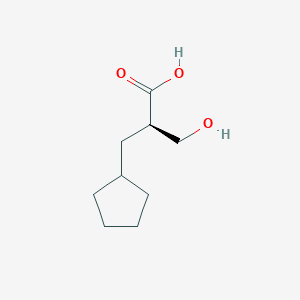

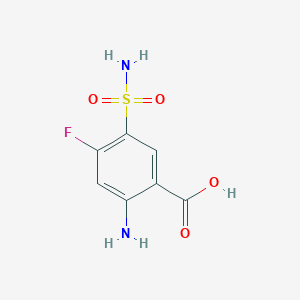
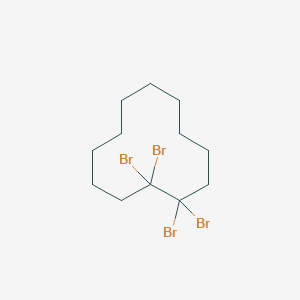
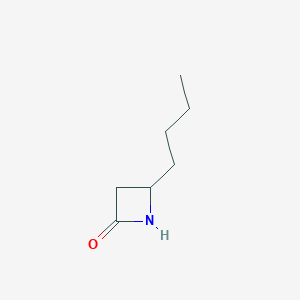
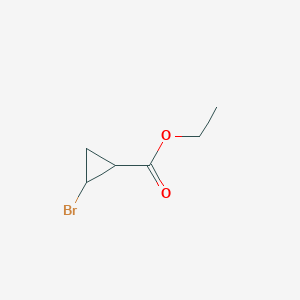
![[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester](/img/structure/B3258268.png)
![6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B3258277.png)
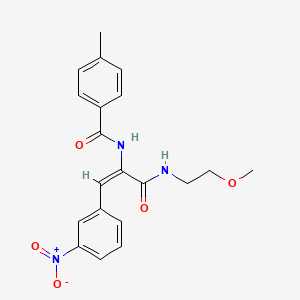

![1-ethyl-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3258300.png)
![1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate](/img/structure/B3258314.png)

![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)